8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride
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Overview
Description
8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core, which is known for its diverse biological activities, and a dioxothiolan-3-yl group, which adds unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves multiple steps. One common approach is to start with the chromen-2-one core and introduce the dioxothiolan-3-yl group through a series of nucleophilic substitution reactions. The reaction conditions typically involve the use of strong bases and solvents like ethanol or dimethylformamide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dioxothiolan-3-yl group can be reduced to a thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the dioxothiolan-3-yl group yields a thiol .
Scientific Research Applications
8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-[(1,1-Dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione: Shares the dioxothiolan-3-yl group but has a different core structure.
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains the dioxothiolan-3-yl group and is used as a fungicide.
Uniqueness
8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is unique due to its combination of a chromen-2-one core and a dioxothiolan-3-yl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C16H20ClNO5S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C16H19NO5S.ClH/c1-9-10(2)16(19)22-15-12(9)3-4-14(18)13(15)7-17-11-5-6-23(20,21)8-11;/h3-4,11,17-18H,5-8H2,1-2H3;1H |
InChI Key |
QBEBIWIRKBVYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O)C.Cl |
Origin of Product |
United States |
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